

# Vellosimine Stereochemistry: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Vellosimine

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## Abstract

**Vellosimine**, a sarpagine indole alkaloid, possesses a complex pentacyclic structure with multiple stereocenters, making its stereochemistry a critical aspect of its chemical identity and biological activity. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of **vellosimine**, drawing upon data from enantioselective total synthesis, chiroptical measurements, and advanced spectroscopic techniques. Detailed experimental protocols for key stereochemical determinations are provided, and logical workflows for establishing the absolute configuration are visualized.

## Introduction

**Vellosimine** is a naturally occurring monoterpenoid indole alkaloid isolated from various plant species, including *Geissospermum vellosii*. Its intricate molecular architecture, characterized by a rigid indole-fused azabicyclo[3.3.1]nonane core, has made it a compelling target for synthetic chemists and a subject of interest for medicinal chemists. The precise three-dimensional arrangement of its atoms—its stereochemistry—is fundamental to its interaction with biological targets. This document serves as a detailed resource on the elucidation and confirmation of the stereochemical features of **vellosimine**.

## Absolute Configuration and Enantiomers

**Vellosimine** exists as a pair of enantiomers, (+)-**vellosimine** and (-)-**vellosimine**. The absolute configuration of the naturally occurring enantiomer has been determined to be (+)-**vellosimine**. This was unequivocally established through enantiospecific total synthesis, starting from chiral precursors of known absolute configuration, such as D-(+)-tryptophan. The IUPAC name for (+)-**vellosimine**, which systematically describes its absolute stereochemistry, is (1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde[1].

The synthesis of (-)-**vellosimine** has also been achieved, confirming its enantiomeric relationship with the natural product. The physical properties of enantiomers are identical, except for their interaction with plane-polarized light.

## Quantitative Chiroptical Data

The primary quantitative measure of the stereochemistry of **vellosimine** is its specific optical rotation. This property is a direct consequence of the molecule's chirality and is a crucial parameter for characterizing and differentiating its enantiomers.

Enantiomer	Specific Rotation ([ $\alpha$ ] <sub>D</sub> )	Concentration (c)	Solvent	Temperature (°C)	Reference
(-)-Vellosimine	-42°	0.93 g/100 mL	N/A	20	[2]
(+)-Vellosimine	+42° (inferred)	N/A	N/A	N/A	

Note: The specific rotation for (+)-**vellosimine** is inferred based on the principle that enantiomers have equal and opposite optical rotations. While specific values for (+)-**vellosimine** have been reported in the context of synthetic efforts, the value for the closely related derivative, (+)-Na-methyl-16-epipericyclivine, is [ $\alpha$ ]<sub>D</sub> +22.8 (c 0.50, CHCl<sub>3</sub>)[3].

## Experimental Determination of Stereochemistry

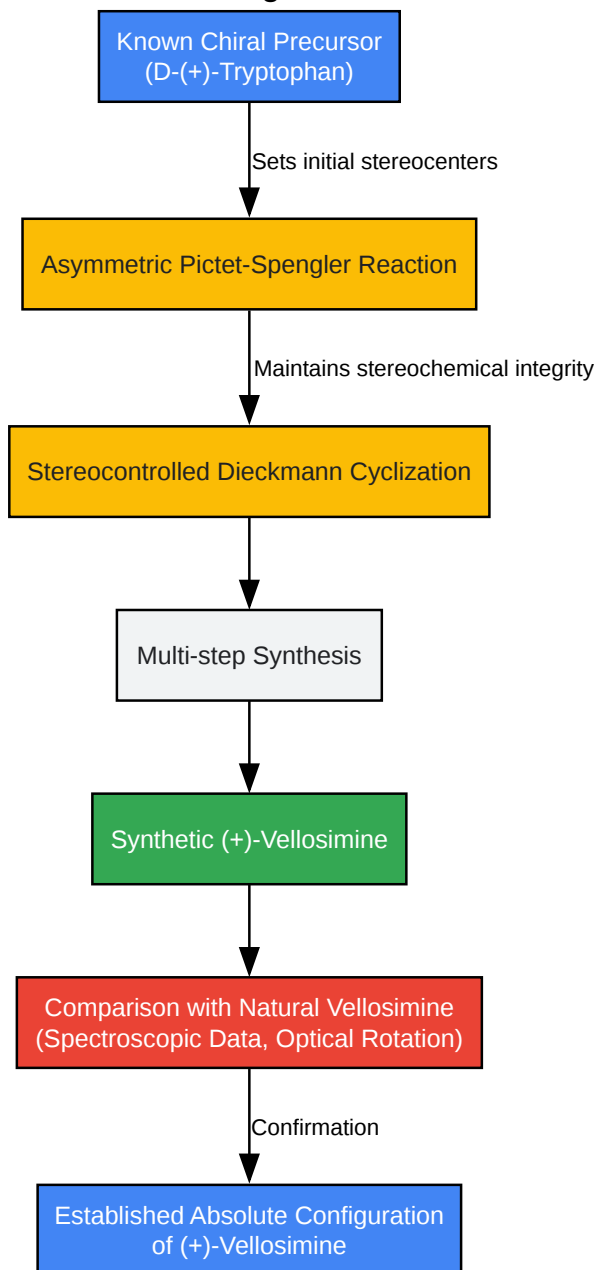
The determination of **vellosimine**'s stereochemistry relies on a combination of techniques, with total synthesis being the cornerstone. Advanced spectroscopic methods provide crucial data on

the relative stereochemistry of the molecule.

## Enantioselective Total Synthesis

The absolute configuration of (+)-**vellosimine** was definitively established through its enantiospecific total synthesis from D-(+)-tryptophan methyl ester. Key stereochemistry-defining steps in these syntheses include the asymmetric Pictet-Spengler reaction and stereocontrolled Dieckmann cyclization[3]. The logical workflow for this determination is outlined below.

## Logical Workflow for Absolute Configuration Determination of (+)-Vellosimine



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Caption: Workflow for establishing the absolute configuration of (+)-**vellosimine**.

A representative experimental protocol for a key step in the synthesis of the **vellosimine** core is the Fischer indolization.

Experimental Protocol: Fischer Indolization for **Vellosimine** Synthesis[2]

- **Reaction Setup:** A solution of the precursor diketone (e.g., (±)-(E)-3-Ethylidenetetrahydro-2H-2,6-methanoquinolizine-1,7-(6H,8H)-dione, 40 mg, 0.195 mmol) is prepared in dry ethanol (2.0 mL).
- **Reagent Addition:** The corresponding phenylhydrazine (free base or hydrochloride salt, 2.5 equivalents) is added to the solution.
- **Reflux:** The reaction mixture is refluxed overnight under an inert atmosphere.
- **Workup:** The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- **Cyclization:** The residue is redissolved in dry methanol (2.5 mL), followed by the slow addition of acetyl chloride (0.17 mL). The reaction mixture is then refluxed overnight.
- **Purification:** After cooling, the product is purified by column chromatography to yield the **vellosimine** core.

## X-ray Crystallography

While a crystal structure for **vellosimine** itself is not readily available in the public domain, X-ray crystallographic data for closely related synthetic intermediates have been deposited. For instance, the synthesis of (+)-N-methyl**vellosimine**, a close derivative, involved the characterization of an intermediate by X-ray crystallography (CCDC deposition number: 2263251), which provides definitive proof of the relative and absolute stereochemistry of the core structure.

## Experimental Protocol: Single Crystal X-ray Diffraction (General)

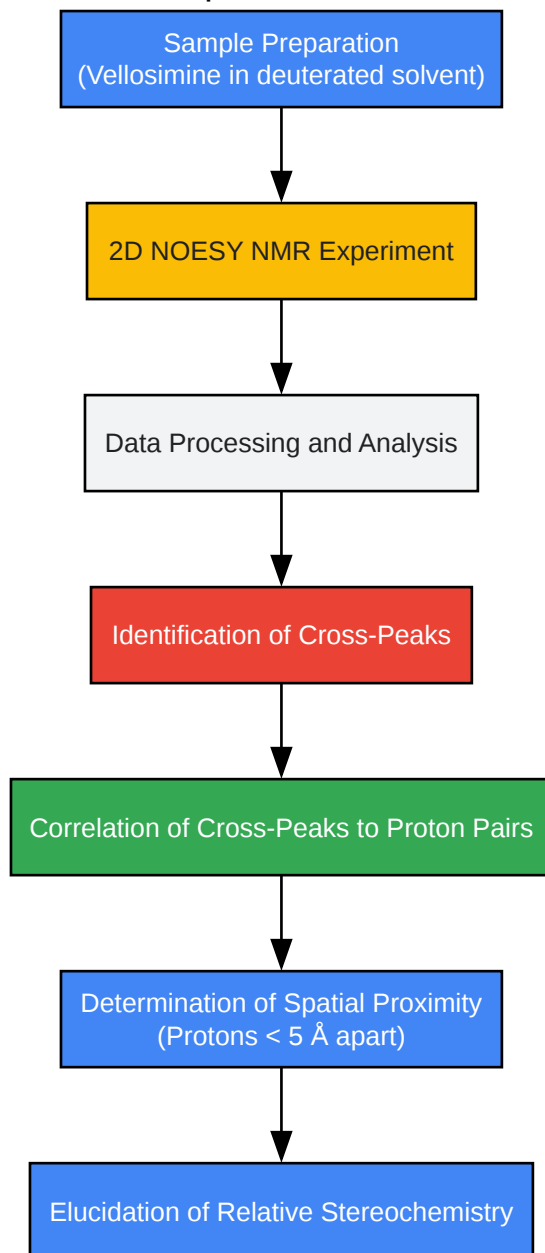
- **Crystal Growth:** Single crystals of the analyte are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
- **Data Collection:** A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a detector as the crystal is rotated.

- **Structure Solution and Refinement:** The diffraction pattern is used to determine the unit cell dimensions and the electron density map of the molecule. The structure is then solved and refined to obtain the precise atomic coordinates, from which the absolute configuration can be determined (often using the Flack parameter).

## NMR Spectroscopy: NOE Analysis

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique for determining the spatial proximity of atoms within a molecule, which is crucial for establishing relative stereochemistry. In the context of **vellosimine** and its synthetic precursors, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments have been used to confirm the stereochemical relationships between key protons. For example, in a pentacyclic intermediate for sarpagine alkaloids, NOESY correlations between H-16, H-14, and H-15 were used to establish the  $\beta$ -orientation of H-16[4].

## NOESY Experimental Workflow



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Caption: Workflow for NOESY-based stereochemical analysis.

#### Experimental Protocol: 2D NOESY (General)

- **Sample Preparation:** A solution of the purified compound is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>, acetone-d<sub>6</sub>) at an appropriate concentration for NMR analysis.

- Acquisition: A 2D NOESY pulse sequence is run on a high-field NMR spectrometer. The mixing time is a critical parameter and is optimized to allow for the buildup of NOE signals.
- Processing: The acquired free induction decay (FID) is processed using appropriate software, involving Fourier transformation in both dimensions, phase correction, and baseline correction.
- Analysis: The resulting 2D spectrum is analyzed for cross-peaks that are not on the diagonal. The presence of a cross-peak between two proton signals indicates that these protons are close in space. The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.

## Conclusion

The stereochemistry of **vellosimine** has been rigorously established through a combination of enantioselective total synthesis, chiroptical measurements, and advanced spectroscopic techniques. The absolute configuration of the natural (+)-enantiomer is (1S,12S,13R,14R,15E), a conclusion firmly supported by its synthesis from D-(+)-tryptophan. The availability of detailed experimental protocols for key stereochemical determinations provides researchers with the necessary tools to synthesize and characterize **vellosimine** and its analogs with high stereocontrol. This in-depth understanding of **vellosimine**'s three-dimensional structure is paramount for its further investigation in the fields of medicinal chemistry and drug development.

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